

# The Emergence of IO-108: A Novel Myeloid Checkpoint Inhibitor Targeting LILRB2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | F1874-108 |           |
| Cat. No.:            | B2382239  | Get Quote |

An In-Depth Technical Guide on the Discovery, Mechanism of Action, and Clinical Development of IO-108

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the discovery, history, and development of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. Initially, the compound of interest was designated **F1874-108**; however, extensive investigation revealed no publicly available information under this name, suggesting a possible internal designation or misnomer. Further research identified IO-108 as a compound with a similar numerical identifier and a public profile matching the user's interest in a novel therapeutic agent. This guide will focus on IO-108, detailing its mechanism of action as a myeloid checkpoint inhibitor, summarizing key preclinical and clinical data, and outlining the experimental protocols that have defined its therapeutic potential.

# Introduction: The Rationale for Targeting LILRB2 in Cancer Immunotherapy

The success of T-cell checkpoint inhibitors has revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to



immunosuppressive mechanisms within the tumor microenvironment (TME) that are independent of the PD-1/PD-L1 axis. Myeloid cells, such as tumor-associated macrophages (TAMs) and dendritic cells (DCs), are key components of the TME and can adopt an immunosuppressive phenotype, thereby hindering anti-tumor immunity.

LILRB2 (Leukocyte Immunoglobulin-Like Receptor B2), also known as ILT4, CD85d, or LIR2, is an inhibitory receptor primarily expressed on myeloid cells.[1][2] Its engagement by various ligands, including classical and non-classical MHC class I molecules (e.g., HLA-G), Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, triggers downstream signaling cascades that promote a tolerogenic myeloid phenotype.[3][4][5] This leads to suppressed T-cell activation and proliferation, allowing for tumor immune evasion.[4] High LILRB2 expression has been associated with macrophage infiltration in various solid tumors, making it a compelling target for cancer immunotherapy.[2]

## **Discovery and Development of IO-108**

IO-108 was developed by Immune-Onc Therapeutics as a fully human IgG4 monoclonal antibody designed to specifically target and block the function of LILRB2.[3][4] The development of IO-108 was driven by the need to overcome the immunosuppressive myeloid cell barrier in the TME and thereby enhance both innate and adaptive anti-cancer immunity.[6] Preclinical development focused on creating a high-affinity and specific antibody that could effectively block the interaction of LILRB2 with its diverse ligands.[6]

### **Mechanism of Action of IO-108**

IO-108 functions as a myeloid checkpoint inhibitor by binding to LILRB2 and preventing its interaction with its ligands.[3][4][5] This blockade abrogates the downstream inhibitory signaling mediated by LILRB2.[1] By inhibiting LILRB2, IO-108 is designed to reprogram immunosuppressive myeloid cells within the TME to a more pro-inflammatory and immunostimulatory state. This "repolarization" of myeloid cells is expected to enhance their ability to present antigens and activate T-cells, leading to a more robust anti-tumor immune response.[2]

### **LILRB2 Signaling Pathway**

The binding of ligands to LILRB2 on the surface of myeloid cells leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain. This, in turn,







recruits phosphatases such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, leading to the inhibition of cellular activation. IO-108 blocks this initial ligand-receptor interaction, thereby preventing the initiation of this inhibitory cascade.





Click to download full resolution via product page

Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.



### **Preclinical Studies**

A series of preclinical in vitro and in vivo studies were conducted to evaluate the activity and safety of IO-108.

### In Vitro Studies

- Binding Affinity and Specificity: IO-108 demonstrated high affinity and specificity for LILRB2, effectively blocking the binding of its various ligands.[6]
- Myeloid Cell Repolarization: In assays using primary human myeloid cells, IO-108 treatment led to a shift from an anti-inflammatory to a pro-inflammatory phenotype.[2] This was evidenced by increased production of pro-inflammatory cytokines and enhanced expression of antigen-presenting machinery.[2]
- Enhanced T-Cell Activation: Co-culture experiments with myeloid cells and T-cells showed that IO-108 treatment of myeloid cells resulted in increased T-cell proliferation and activation.
   [6]

### In Vivo Studies

- Animal Models: The in vivo efficacy of IO-108 was evaluated in various mouse models of cancer.[7]
- Anti-Tumor Activity: IO-108 demonstrated significant anti-tumor activity, both as a
  monotherapy and in combination with anti-PD-1 antibodies.[2] This was associated with
  increased infiltration of activated immune cells into the tumor microenvironment.[2]
- Safety Profile: Preclinical toxicology studies established a favorable safety profile for IO-108, supporting its advancement into clinical trials.[2]

## Clinical Development: The NCT05054348 Phase 1 Trial

Based on the promising preclinical data, a first-in-human, Phase 1 clinical trial (NCT05054348) was initiated to evaluate the safety, tolerability, and preliminary efficacy of IO-108 in patients with advanced solid tumors.[8][9]



### **Study Design and Methods**

This open-label, dose-escalation and dose-expansion study enrolled patients with advanced, metastatic solid tumors who had failed standard therapies.[10][11] The trial consisted of two main parts:

- Part 1 (Dose Escalation): Patients received escalating doses of IO-108 as a monotherapy or in combination with the anti-PD-1 antibody pembrolizumab to determine the recommended Phase 2 dose (RP2D).[10]
- Part 2 (Dose Expansion): Patients were enrolled in specific tumor cohorts to further evaluate
  the safety and efficacy of IO-108 as a monotherapy and in combination with pembrolizumab
  or cemiplimab.[3][8]

### **Experimental Workflow**



Click to download full resolution via product page



Caption: Workflow of the NCT05054348 Phase 1 clinical trial.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the NCT05054348 Phase 1 trial.

Table 1: Safety and Tolerability of IO-108[11]

| Parameter                                   | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab<br>(n=13) |
|---------------------------------------------|---------------------------|----------------------------------|
| Treatment-Related Adverse<br>Events (TRAEs) | 50.0% (6/12)              | 46.2% (6/13)                     |
| Grade ≥3 TRAEs                              | 0%                        | 0%                               |
| Dose-Limiting Toxicities (DLTs)             | 0                         | 0                                |
| Maximum Tolerated Dose (MTD)                | Not Reached               | Not Reached                      |

Table 2: Preliminary Efficacy of IO-108 (RECIST 1.1)[11][12]

| Response                    | IO-108 Monotherapy (n=11) | IO-108 + Pembrolizumab<br>(n=13) |
|-----------------------------|---------------------------|----------------------------------|
| Overall Response Rate (ORR) | 9% (1/11)                 | 23% (3/13)                       |
| Complete Response (CR)      | 9% (1/11)                 | 0%                               |
| Partial Response (PR)       | 0%                        | 23% (3/13)                       |
| Stable Disease (SD)         | 36% (4/11)                | 38% (5/13)                       |
| Progressive Disease (PD)    | 55% (6/11)                | 38% (5/13)                       |

### **Conclusion and Future Directions**

IO-108 has emerged as a promising novel myeloid checkpoint inhibitor with a well-defined mechanism of action and a favorable safety profile. The initial clinical data from the Phase 1



trial demonstrate its potential to induce durable responses, both as a monotherapy and in combination with anti-PD-1 therapy, in patients with advanced solid tumors. The observed clinical activity, particularly in tumor types not typically responsive to immunotherapy, underscores the potential of targeting the LILRB2 pathway to overcome resistance to T-cell checkpoint inhibitors.

Further clinical development of IO-108 is ongoing, with dose-expansion cohorts and plans for studies in specific cancer indications.[3][12] Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from IO-108 therapy and exploring its potential in a broader range of malignancies. The development of IO-108 represents a significant step forward in the field of cancer immunotherapy, with the potential to offer a new therapeutic option for patients with difficult-to-treat cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. uniprot.org [uniprot.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Immune-Onc Therapeutics Announces IO-108 Phase I Clinical Trial Results Selected for Oral Presentation at AACR Annual Meeting 2023 — Immune-Onc Therapeutics [immune-onc.com]
- 4. IO-108 Immune-Onc Therapeutics [immune-onc.com]
- 5. onclive.com [onclive.com]
- 6. businesswire.com [businesswire.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- 10. jitc.bmj.com [jitc.bmj.com]



- 11. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [The Emergence of IO-108: A Novel Myeloid Checkpoint Inhibitor Targeting LILRB2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#discovery-and-history-of-compound-f1874-108]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com